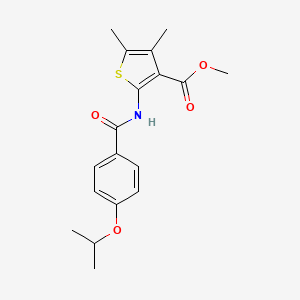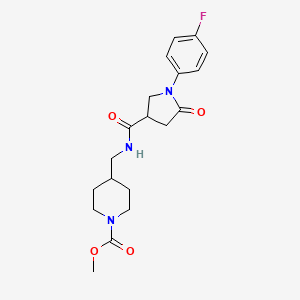
Methyl 4-((1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamido)methyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-((1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamido)methyl)piperidine-1-carboxylate is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a piperidine ring, a pyrrolidine ring, and a fluorophenyl group, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamido)methyl)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The initial step often involves the synthesis of the pyrrolidine ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions, where a fluorinated benzene derivative reacts with a suitable nucleophile.
Amidation Reaction: The carboxamide group is formed through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.
Piperidine Ring Formation: The piperidine ring is synthesized through cyclization reactions, often involving the use of strong bases or acids to facilitate ring closure.
Esterification: The final step involves esterification to introduce the methyl ester group, usually achieved by reacting the carboxylic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids and ketones.
Reduction: Reduced products like alcohols and amines.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound can be used to study the interactions between small molecules and biological macromolecules. Its fluorophenyl group is particularly useful for probing binding sites in proteins and enzymes.
Medicine
In medicinal chemistry, Methyl 4-((1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamido)methyl)piperidine-1-carboxylate is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in the target protein. The amide and ester groups may participate in hydrogen bonding, further stabilizing the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-((1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamido)methyl)piperidine-1-carboxylate
- Methyl 4-((1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxamido)methyl)piperidine-1-carboxylate
- Methyl 4-((1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamido)methyl)piperidine-1-carboxylate
Uniqueness
Compared to its analogs, Methyl 4-((1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamido)methyl)piperidine-1-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance metabolic stability and improve the compound’s pharmacokinetic properties, making it a valuable candidate for drug development.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
methyl 4-[[[1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O4/c1-27-19(26)22-8-6-13(7-9-22)11-21-18(25)14-10-17(24)23(12-14)16-4-2-15(20)3-5-16/h2-5,13-14H,6-12H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKKPIVSMBVOHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(2E)-3-carboxyprop-2-enamido]benzoic acid](/img/structure/B2820997.png)
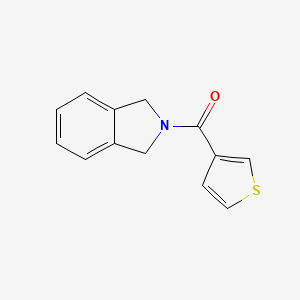
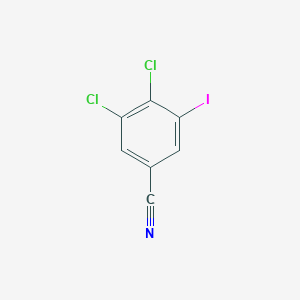
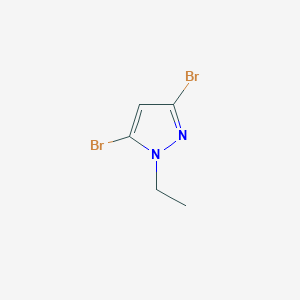
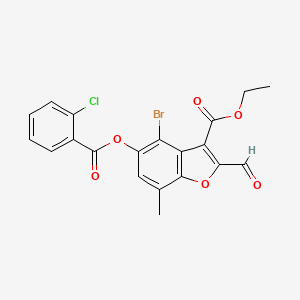

![2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-1-(1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B2821006.png)
![2-(2,4-dichlorophenoxy)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2821007.png)
![1-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-propoxy-1H-pyrazole-3-carboxamide](/img/structure/B2821008.png)
![2-(2-Fluorophenyl)-1-{4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}ethan-1-one](/img/structure/B2821012.png)
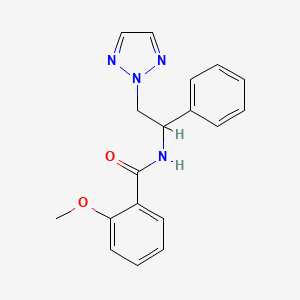
![methyl 2-(2-(3-(isopropylcarbamoyl)piperidin-1-yl)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetate](/img/structure/B2821018.png)

